molecular formula C18H20ClNO5 B5123278 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B5123278
M. Wt: 365.8 g/mol
InChI Key: ISAWOURICVDMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as CPM, is a synthetic compound that has gained attention in the scientific community due to its potential use in research applications. CPM belongs to the family of phenethylamines and is structurally similar to other compounds such as 2C-B and DOB.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as a partial agonist at the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to produce psychedelic effects such as changes in perception, mood, and thought processes.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce consistent and reproducible effects, making it a useful tool for studying the 5-HT2A receptor and its associated processes.
However, there are also limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have neurotoxic effects in vitro, which may limit its use in certain types of research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has not been extensively studied in vivo, and its effects on the human body are largely unknown.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide as a tool for studying the 5-HT2A receptor and its associated processes. Additionally, further research is needed to determine the potential neurotoxic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide and its safety for use in humans. Finally, there is a need for more research on the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, as well as its potential therapeutic applications.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a multi-step process starting with the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 4-methoxyphenol. The resulting intermediate is then reacted with 2-bromo-1-(4-methoxyphenoxy)propane to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. The purity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be improved using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in various scientific research applications, including studies on receptor binding, neurotoxicity, and behavioral effects. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to bind to serotonin receptors, specifically the 5-HT2A receptor, which is involved in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been used in studies on neurotoxicity, where it has been shown to cause damage to brain cells in vitro. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in behavioral studies, where it has been shown to produce psychedelic effects similar to other compounds in the phenethylamine family.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-11(25-13-7-5-12(22-2)6-8-13)18(21)20-15-10-16(23-3)14(19)9-17(15)24-4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWOURICVDMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

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